molecular formula C33H29F6N3O4 B10821475 5-[2-fluoro-3-(2-fluoroethoxy)phenyl]-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-3-[(2R)-2-(2-oxopyrrolidin-1-yl)-2-phenylethyl]pyrimidine-2,4-dione

5-[2-fluoro-3-(2-fluoroethoxy)phenyl]-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-3-[(2R)-2-(2-oxopyrrolidin-1-yl)-2-phenylethyl]pyrimidine-2,4-dione

Cat. No.: B10821475
M. Wt: 645.6 g/mol
InChI Key: YNSHZGLASDJCCG-SANMLTNESA-N
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Description

Compound 4, also known as [18F]4, is a small molecule gonadotropin-releasing hormone receptor antagonist. It was designed to be labeled with fluorine-18 and used as a positron emission tomography tracer for brain imaging in animal experiments. This antagonist is brain-penetrating and accumulates at gonadotropin-releasing hormone receptor-specific sites in the brain .

Preparation Methods

The preparation of compound 4 involves synthetic organic chemistry techniques. The compound is synthesized through a series of reactions that introduce the necessary functional groups and structural elements. The specific synthetic route and reaction conditions are detailed in the original research articles and patents. Industrial production methods for compound 4 would likely involve scaling up these laboratory procedures to produce the compound in larger quantities while maintaining purity and consistency .

Chemical Reactions Analysis

Compound 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce oxygen-containing functional groups, while reduction reactions may remove such groups .

Scientific Research Applications

Compound 4 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the properties and behavior of gonadotropin-releasing hormone receptors. In biology, it is used to investigate the role of these receptors in various physiological processes. In medicine, compound 4 is used as a diagnostic tool for brain imaging, helping to visualize and understand brain function and disorders. In industry, it may be used in the development of new pharmaceuticals and diagnostic agents .

Mechanism of Action

The mechanism of action of compound 4 involves its binding to gonadotropin-releasing hormone receptors in the brain. By acting as an antagonist, it blocks the activity of these receptors, preventing the release of gonadotropins and subsequent downstream effects. The molecular targets and pathways involved in this process include the gonadotropin-releasing hormone receptor and associated signaling pathways .

Comparison with Similar Compounds

Compound 4 is unique in its ability to penetrate the brain and specifically target gonadotropin-releasing hormone receptors. Similar compounds include other gonadotropin-releasing hormone receptor antagonists, such as cetrorelix and degarelix. compound 4’s labeling with fluorine-18 and use as a positron emission tomography tracer sets it apart from these other compounds, providing unique advantages for brain imaging and research .

Properties

Molecular Formula

C33H29F6N3O4

Molecular Weight

645.6 g/mol

IUPAC Name

5-[2-fluoro-3-(2-fluoroethoxy)phenyl]-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-3-[(2R)-2-(2-oxopyrrolidin-1-yl)-2-phenylethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C33H29F6N3O4/c1-20-29(22-10-5-13-27(30(22)36)46-17-15-34)31(44)42(19-26(21-8-3-2-4-9-21)40-16-7-14-28(40)43)32(45)41(20)18-23-24(33(37,38)39)11-6-12-25(23)35/h2-6,8-13,26H,7,14-19H2,1H3/t26-/m0/s1

InChI Key

YNSHZGLASDJCCG-SANMLTNESA-N

Isomeric SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)N4CCCC4=O)C5=C(C(=CC=C5)OCCF)F

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)N4CCCC4=O)C5=C(C(=CC=C5)OCCF)F

Origin of Product

United States

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